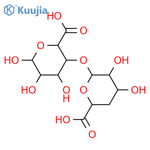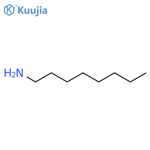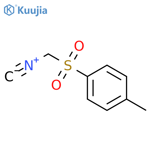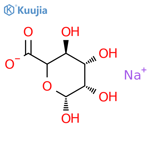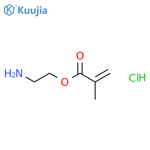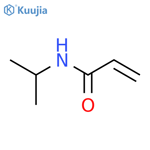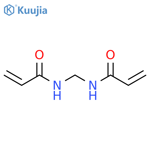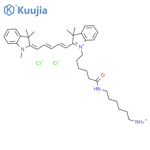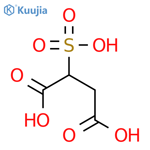- Preparation and characterization of dexamethasone loaded sodium alginate-graphene oxide microspheres for bone tissue engineering, Journal of Drug Delivery Science and Technology, 2021, 64, 102624
Cas no 9005-38-3 (Sodium alginate)
アルギン酸ナトリウム(Sodium alginate)は、褐藻類から抽出される天然の多糖類で、カルボキシル基を有する直鎖状の高分子化合物です。水溶性が高く、カルシウムイオンなどの多価陽离子と反応することでゲル化する特性を持ちます。食品産業では増粘安定剤として、医療分野では創傷被覆材や薬剤徐放基材に応用されます。特に低温でも安定なゲル形成能、生体適合性の高さ、非毒性が特長で、バイオマテリアルや3Dバイオプリンティングの支持体としても注目されています。pH依存性の溶解挙動を示すため、制御された薬物送達システム(DDS)への利用研究が進んでいます。
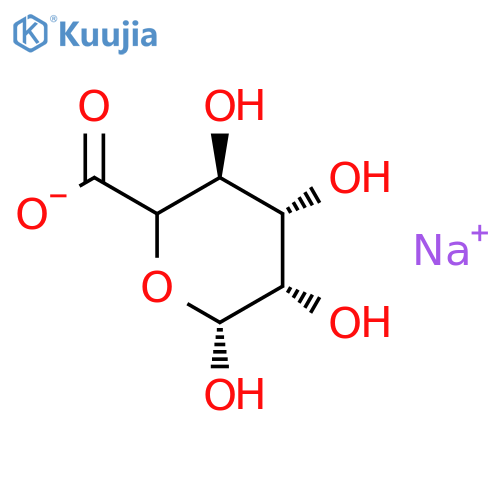
Sodium alginate structure
商品名:Sodium alginate
Sodium alginate 化学的及び物理的性質
名前と識別子
-
- Alginic acid, sodium salt
- ALGIN
- ALGINATE SODIUM SALT
- Alginic acid monosodium salt
- ALGINIC SODIUM
- FEMA 2015
- POLYMANNURONIC ACID SODIUM SALT
- SODIUM ALGINATE
- SODIUM ALGINATE 300-400
- SODIUM ALGINATE 500-600
- SODIUM ALGINATE 80-120
- algiline
- algin(polysaccharide)
- alginatekmf
- algiponl-1168
- amnucol
- antimigrantc45
- cecalginetbv
- cohasal-ih
- daridqh
- Alginic Acid Sodium Salt, Technical Grade
- ALGINIC ACID SODIUM SALT, LOW VISCOSITY
- Alginicacid,sodiumsalt250GR
- Alginicacid,sodiumsalt5GR
- Alginate polysaccharides (from Fucus v.)
- SodiuM
- Sodium alginate,Alginic acid, sodium salt
- Sodium salt alginates extracted and purified from brown seaweed Ascophyllum n...
- Alginic acid sodium salt from brown algae
- sodium (2S,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate
- CID 23693089
- Alginate
- Sodium 3,4,5,6-tetrahydroxyoxane-2-carboxylate
- 9005-38-3
- AKOS040755052
- SCHEMBL20919851
- FT-0670280
- sodium;3,4,5,6-tetrahydroxyoxane-2-carboxylate
- FT-0621962
- natriumglucuronat
- EN300-8753189
- Alginate Oligosaccharide
- MSXHSNHNTORCAW-UHFFFAOYSA-M
- sodium glucuronic acid
- Sodium alginate
-
- MDL: MFCD00081310
- インチ: InChI=1S/C6H10O7.Na/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;/h1-4,6-9,12H,(H,10,11);/q;+1/p-1/t1-,2-,3-,4?,6+;/m0./s1
- InChIKey: MSXHSNHNTORCAW-MPGIDXPLSA-M
- ほほえんだ: [Na+].O1[C@H]([C@H]([C@H]([C@@H](C1C(=O)[O-])O)O)O)O
計算された属性
- せいみつぶんしりょう: 216.02500
- どういたいしつりょう: 398.106041
- 同位体原子数: 0
- 水素結合ドナー数: 6
- 水素結合受容体数: 13
- 重原子数: 27
- 回転可能化学結合数: 6
- 複雑さ: 541
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 10
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 202
- 疎水性パラメータ計算基準値(XlogP): -3.7
じっけんとくせい
- 色と性状: 白色または淡黄色の粉末。無味無味
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- PH値: 6.0-8.0 (10mg/mL in H2O)
- ようかいど: Soluble in water. Insoluble in alcohol, chloroform and ether.
- すいようせい: Soluble in water. Insoluble in alcohol, chloroform and ether.
- あんていせい: Stable. Incompatible with strong acids, strong bases, strong oxidizing agents.
- PSA: 130.28000
- LogP: -4.46380
- マーカー: 14,241
- かんど: Hygroscopic
- FEMA: 2014 | ALGIN (LAMINARIA SPP. AND OTHER KELPS)
- じょうきあつ: No data available
- ようかいせい: ゆっくりと水に溶解して粘稠な溶液を形成し、エタノール、クロロホルムまたはエーテルに溶解しない。
Sodium alginate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S 24/25:肌と目の接触を防ぐ。
- 福カードFコード:3
- RTECS番号:AZ5820000
-
危険物標識:

- TSCA:Yes
- ちょぞうじょうけん:2-8°C
Sodium alginate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 603390-2.5KG |
Sodium alginate, low viscosity,Viscosity:20 - 100 Cp |
9005-38-3 | 2.5KG |
¥ 2340 | 2022-04-26 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S875038-100g |
Sodium alginate |
9005-38-3 | , :≤0.1% | 100g |
¥106.00 | 2022-09-28 | |
| Cooke Chemical | A7255612-10KG |
Sodium alginate |
9005-38-3 | Viscosity 200 ± 20MPA.S | 10kg |
RMB 2079.20 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1087623-1kg |
Sodium alginate |
9005-38-3 | 300-800mpa.s,80 | 1kg |
¥ŎȋLJ | 2023-07-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S875336-25g |
Sodium alginate |
9005-38-3 | AR,90%,M/G=2:1 | 25g |
¥54.00 | 2022-10-10 | |
| abcr | AB355107-1kg |
Alginic acid sodium salt, high viscosity; . |
9005-38-3 | 1kg |
€184.80 | 2025-02-18 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S72951-100g |
Sodium alginate |
9005-38-3 | 100g |
¥518.0 | 2021-09-07 | ||
| BAI LING WEI Technology Co., Ltd. | 937673-100G |
Sodium alginate, very low viscosity,Viscosity:≤10 Cp (1% in H2O, 25 ℃) |
9005-38-3 | 100G |
¥ 257 | 2022-04-26 | ||
| BAI LING WEI Technology Co., Ltd. | 603390-100G |
Sodium alginate, low viscosity,Viscosity:20 - 100 Cp |
9005-38-3 | 100G |
¥ 202 | 2022-04-26 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W201502-5KG |
Sodium alginate |
9005-38-3 | 5KG |
7427.17 | 2021-05-17 |
Sodium alginate 合成方法
合成方法 1
合成方法 2
はんのうじょうけん
1.1R:HCl, S:H2O, S:MeOH, 24 h, 25°C
リファレンス
- Chemical modification of alginate with tosylmethyl isocyanide, propionaldehyde and octylamine via the Ugi reaction for hydrophobic drug delivery, Polymer Bulletin (Heidelberg, 2022, 79(9), 7809-7826
合成方法 3
合成方法 4
合成方法 5
はんのうじょうけん
1.1R:EtN=C=N(CH2)3NMe2 •HCl, 1 h, rt
1.2R:N-Hydroxysuccinimide, 0.5 h, rt
1.3S:EtOH, overnight, 24°C
1.2R:N-Hydroxysuccinimide, 0.5 h, rt
1.3S:EtOH, overnight, 24°C
リファレンス
- Evaluation of the in vivo fate of ultrapure alginate in a BALB/c mouse model, Carbohydrate Polymers, 2021, 262, 117947
合成方法 6
合成方法 7
合成方法 8
合成方法 9
Sodium alginate Raw materials
- N-Isopropylacrylamide
- Alginic Acid
- N,N'-Methylenebisacrylamide
- octan-1-amine
- Sulfosuccinic Acid Solution ( 70wt. % in H2O )
- 1-isocyanomethanesulfonyl-4-methylbenzene
- Cyanine5 amine hydrochloride
- Sodium alginate
- 2-Aminoethyl methacrylate hydrochloride
Sodium alginate Preparation Products
Sodium alginate サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:9005-38-3)Sodium alginate
注文番号:A843434
在庫ステータス:in Stock
はかる:2.5kg
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:59
価格 ($):293.0
Shanghai Joy Biotech Ltd
ゴールドメンバー
(CAS:9005-38-3)Sodium alginate
注文番号:JY194
在庫ステータス:in Stock
はかる:100g; 1kg; 10kg; 25kg
清らかである:98%
最終更新された価格情報:Friday, 30 May 2025 09:02
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:9005-38-3)Sodium alginate
注文番号:LE5975
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:48
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:9005-38-3)海藻酸钠
注文番号:LE5740528
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:45
価格 ($):discuss personally
Sodium alginate 関連文献
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:9005-38-3)Sodium alginate

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:9005-38-3)Alginic acid, sodium salt

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
